molecular formula C18H25N5O3S B2770579 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide CAS No. 1796966-85-2

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide

Cat. No. B2770579
CAS RN: 1796966-85-2
M. Wt: 391.49
InChI Key: OFUMTHVRLQACJV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the applications of piperidine derivatives, closely related to the compound , involves their use as corrosion inhibitors for metals. In a study conducted by Kaya et al. (2016), derivatives of piperidine were examined for their corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. The study found that these compounds exhibit significant adsorption behaviors and corrosion inhibition efficiencies, suggesting their potential application in protecting metal surfaces against corrosion (Kaya et al., 2016).

Antimicrobial Activity

Another research focus is the synthesis and evaluation of novel piperidine and pyrimidine derivatives for antimicrobial applications. Desai et al. (2016) synthesized a series of compounds featuring the piperidin-1-yl and pyrimidin-2-yl moieties, testing their in vitro antimicrobial activity. Several compounds exhibited significant activity against various microbial strains, highlighting the potential of these derivatives as antimicrobial agents (Desai et al., 2016).

Anti-Inflammatory and Analgesic Properties

Research by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine derivatives, for their potential anti-inflammatory and analgesic effects. The study concluded that certain synthesized compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Nonlinear Optical Materials

Research into the synthesis and characterization of novel compounds for applications in nonlinear optics has also been conducted. Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical properties. This research opens up possibilities for using such compounds in the development of materials for optical technologies (Li et al., 2012).

Heterocyclic Synthesis and Drug Development

Moreover, the potential of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide derivatives in the synthesis of heterocyclic compounds for drug development has been explored. A study by Khodairy et al. (2016) involved the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, demonstrating the compound's versatility in creating pharmacologically relevant molecules (Khodairy et al., 2016).

properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-22(2)17-16(13-19-18(20-17)23-10-5-4-6-11-23)21-27(24,25)15-9-7-8-14(12-15)26-3/h7-9,12-13,21H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMTHVRLQACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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